molecular formula C13H9FN4 B571947 2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)pyrimidine CAS No. 1269292-15-0

2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)pyrimidine

Cat. No.: B571947
CAS No.: 1269292-15-0
M. Wt: 240.241
InChI Key: SVUIVTLFODOLTF-UHFFFAOYSA-N
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Description

2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)pyrimidine is a heterocyclic compound that features both a pyrazole and a pyrimidine ring The presence of a fluorophenyl group adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)pyrimidine typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. This intermediate is then reacted with a suitable pyrimidine derivative under acidic or basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents for the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield the corresponding amines or hydrazines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce amines or hydrazines.

Scientific Research Applications

2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenyl)-1H-pyrazole
  • 4-(4-fluorophenyl)-2H-pyrimidine
  • 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

Uniqueness

2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)pyrimidine is unique due to the combination of the pyrazole and pyrimidine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-(4-fluorophenyl)pyrazol-3-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4/c14-10-2-4-11(5-3-10)18-12(6-9-17-18)13-15-7-1-8-16-13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUIVTLFODOLTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CC=NN2C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719043
Record name 2-[1-(4-Fluorophenyl)-1H-pyrazol-5-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269292-15-0
Record name 2-[1-(4-Fluorophenyl)-1H-pyrazol-5-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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